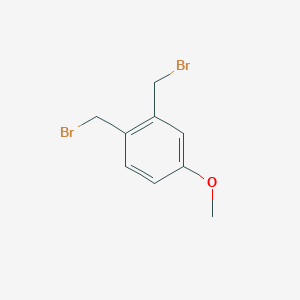

Rel-rel-((1R,2R)-2-(trifluoromethyl)cyclopentyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rel-rel-((1R,2R)-2-(trifluoromethyl)cyclopentyl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclopentylmethanols, and it has been found to exhibit various biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Heterogeneous Catalysis for Chemical Synthesis

A significant application of Rel-rel-((1R,2R)-2-(trifluoromethyl)cyclopentyl)methanol involves its use in heterogeneous catalyst systems for chemical synthesis. For example, a study demonstrated the development of a heterogeneous catalyst based on atomically dispersed rhenium (ReO4) active sites on an inert SiO2 support for the gas-phase carbonylation of methanol to acetic acid, showcasing the potential for efficient and environmentally friendly chemical production processes (Qi et al., 2020).

Chemoselective Hydrogenolysis

Another research application highlighted the modification of Rh/C with Re species, enabling chemoselective hydrogenolysis of tetrahydropyran-2-methanol to 1,6-hexanediol, demonstrating the catalyst's ability to facilitate specific chemical transformations with high yield and selectivity (Chen et al., 2010).

Understanding Ionic Liquid Dynamics

Further extending its research applications, studies into the dynamics of ionic liquids utilized organic probes in methanol to investigate heterogeneity and the "red-edge effect" in room-temperature ionic liquids, offering insights into their complex behavior and potential for various industrial and research applications (Hu & Margulis, 2006).

Methanol Dehydrogenase Enzyme Function

In the biological sciences, research on methanol dehydrogenase enzymes, which catalyze methanol's conversion in methylotrophic bacteria, has utilized rare-earth elements to study these enzymes' enhanced catalytic efficiency, providing valuable information for biotechnological applications (Keltjens et al., 2014).

Propiedades

IUPAC Name |

[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O/c8-7(9,10)6-3-1-2-5(6)4-11/h5-6,11H,1-4H2/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAPXOYQCITXRS-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B2687863.png)

![4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2687867.png)

![5-bromo-2-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2687868.png)

![4-isobutyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2687873.png)